3-(Metoxi-metilen)benzofurano-2(3H)-ona

Descripción general

Descripción

3-(Methoxymethylene)benzofuran-2(3H)-one is a chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its benzofuranone core structure, which is modified by a methoxymethylene group at the 3-position.

Aplicaciones Científicas De Investigación

3-(Methoxymethylene)benzofuran-2(3H)-one is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways.

Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.

Mecanismo De Acción

Target of Action

It is known to participate in reactions with naphthoquinones and toluenes/phenols , suggesting that these could be potential targets.

Mode of Action

3-(Methoxymethylene)benzofuran-2(3H)-one interacts with its targets through a process known as arylation . This compound undergoes an organocatalytic asymmetric reaction with naphthoquinones , facilitating arylation in high yields with excellent enantioselectivities . A similar reaction occurs with toluenes/phenols , leading to the generation of all-carbon quaternary centers .

Biochemical Pathways

The arylation process it facilitates can impact various biochemical pathways, particularly those involving the targets it reacts with (naphthoquinones and toluenes/phenols) .

Pharmacokinetics

Its safety data sheet indicates that it may cause skin irritation, allergic skin reactions, and serious eye damage , suggesting that it can be absorbed through the skin and eyes.

Result of Action

Its ability to facilitate arylation and generate all-carbon quaternary centers suggests that it can significantly alter the molecular structure of its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Methoxymethylene)benzofuran-2(3H)-one. For instance, the use of visible light photocatalysis has been shown to enhance its arylation process . .

Análisis De Reacciones Químicas

3-(Methoxymethylene)benzofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the methoxymethylene group or the benzofuranone core.

Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

3-(Methoxymethylene)benzofuran-2(3H)-one can be compared with other benzofuranone derivatives, such as:

2(3H)-Benzofuranone: Lacks the methoxymethylene group, resulting in different chemical properties and reactivity.

3-(Hydroxymethylene)benzofuran-2(3H)-one: Similar structure but with a hydroxymethylene group instead of methoxymethylene, leading to different reactivity and applications.

The uniqueness of 3-(Methoxymethylene)benzofuran-2(3H)-one lies in its methoxymethylene group, which provides distinct chemical properties and reactivity compared to other benzofuranone derivatives.

Actividad Biológica

3-(Methoxymethylene)-2(3H)-benzofuranone, with the CAS number 40800-90-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

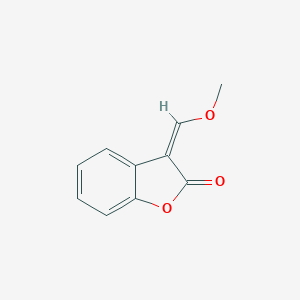

The structure of 3-(Methoxymethylene)-2(3H)-benzofuranone can be represented as follows:

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- Boiling Point : Approximately 331.1 °C (predicted) .

The compound features a benzofuranone core with a methoxymethylene group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzofuranones exhibit antimicrobial activity, particularly against pathogenic bacteria. A study focusing on quorum sensing inhibitors (QSIs) highlighted that certain benzofuranone derivatives can inhibit the QS system in Pseudomonas aeruginosa, reducing virulence factor production such as elastase and biofilm formation . This suggests that 3-(Methoxymethylene)-2(3H)-benzofuranone may have similar properties.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, benzofuranones are also being studied for their anti-inflammatory properties. Some compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various benzofuranone derivatives, including 3-(Methoxymethylene)-2(3H)-benzofuranone. The compounds were evaluated for their biological activities using standard assays for antimicrobial and anticancer effects. The results indicated that the synthesized compounds exhibited varying degrees of activity against selected bacterial strains and cancer cell lines .

| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| 1 | 32 | 15 |

| 2 | 16 | 10 |

| 3-(Methoxymethylene)-2(3H)-benzofuranone | 64 | 20 |

Further investigations into the mechanism of action revealed that the compound may interact with specific cellular targets involved in apoptosis and inflammation. For instance, it was found to modulate the expression of Bcl-2 family proteins, promoting apoptotic pathways in cancer cells .

Propiedades

IUPAC Name |

3-(methoxymethylidene)-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHPXCHZYXPZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961221 | |

| Record name | 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40800-90-6 | |

| Record name | 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.